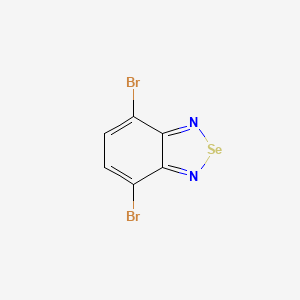

4,7-Dibromo-2,1,3-benzoselenadiazole

概要

説明

4,7-Dibromo-2,1,3-benzoselenadiazole is an organoselenium compound with the molecular formula C₆H₂Br₂N₂Se. It is a derivative of benzoselenadiazole, where the hydrogen atoms at positions 4 and 7 are replaced by bromine atoms. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the field of organic electronics .

準備方法

Synthetic Routes and Reaction Conditions

4,7-Dibromo-2,1,3-benzoselenadiazole can be synthesized through several methods. One common approach involves the bromination of 2,1,3-benzoselenadiazole using bromine in the presence of a catalyst such as iron. The reaction typically occurs under reflux conditions in a suitable solvent like acetic acid .

Another method involves the reduction of 3,6-dibromobenzene-1,2-diamine, which can be synthesized by the NaBH₄ reduction of 4,7-dibromo-2,1,3-benzothiadiazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

4,7-Dibromo-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.

Coupling Reactions: Palladium catalysts like Pd(PPh₃)₄ are commonly used in Suzuki coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the substituent introduced, such as alkyl or aryl groups.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

科学的研究の応用

Photonic Applications

Fluorescent Materials

DBBSe has been utilized in the synthesis of fluorescent materials. Its derivatives have shown promising results in light-emitting applications. For instance, a study highlighted the synthesis of several fluorescent 2,1,3-benzoselenadiazole derivatives, which exhibited significant photoluminescence properties suitable for optoelectronic devices . The incorporation of DBBSe into these materials enhances their emission characteristics, making them viable for applications in displays and lighting.

Covalent Organic Frameworks (COFs)

Recent research has demonstrated the potential of DBBSe in creating covalent organic frameworks that emit white light. By combining DBBSe with other chromophores in a COF structure, researchers achieved efficient energy transfer and white light emission. This innovative approach could lead to advancements in solid-state lighting technologies .

Organic Electronics

Photovoltaic Devices

DBBSe serves as a building block for polymers used in photovoltaic devices. Its structural properties allow it to function effectively within organic solar cells, enhancing their efficiency. The compound's ability to facilitate charge transport and improve light absorption makes it a valuable component in the development of next-generation solar technologies .

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties also make it suitable for use in OLEDs. Research indicates that incorporating DBBSe into OLED structures can improve device performance by increasing brightness and efficiency. The tunable nature of its emission spectrum allows for customized applications in display technologies .

Material Science

Chalcogen-Bonding Motifs

DBBSe exhibits unique chalcogen-bonding characteristics that can influence material properties at the molecular level. Studies on the self-complementary chalcogen bonding of 2,1,3-benzoselenadiazoles reveal how substituents affect their interactions and stability in solid-state environments . This property is crucial for developing new materials with tailored functionalities.

Thermal Stability and Redox Properties

Research has also focused on the thermal stability and redox behavior of DBBSe derivatives. These studies are essential for understanding how these compounds can be integrated into various applications without compromising their structural integrity under operational conditions .

Table 1: Photonic Applications of DBBSe

| Application Type | Description | Reference |

|---|---|---|

| Fluorescent Materials | Synthesis of fluorescent derivatives | |

| COFs | White light emission through energy transfer | |

| OLEDs | Enhanced brightness and efficiency |

Table 2: Organic Electronics Applications

作用機序

The mechanism of action of 4,7-dibromo-2,1,3-benzoselenadiazole is primarily related to its electronic properties. The presence of bromine atoms and the selenadiazole ring contribute to its ability to participate in various electronic interactions. These interactions are crucial in its applications in organic electronics and solar cells, where it acts as an electron acceptor or donor .

類似化合物との比較

Similar Compounds

- 4,7-Dibromo-2,1,3-benzothiadiazole

- 4,7-Dibromo-2,1,3-benzoxadiazole

- 4,7-Dibromo-2,1,3-benzothiadiazole

Uniqueness

4,7-Dibromo-2,1,3-benzoselenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic properties compared to sulfur or oxygen in similar compounds like 4,7-dibromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzoxadiazole. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

生物活性

4,7-Dibromo-2,1,3-benzoselenadiazole (DBSe) is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic electronics and biological systems. This article explores the biological activity of DBSe, focusing on its synthesis, properties, and relevant research findings.

- Molecular Formula : CHBrNSe

- Molecular Weight : 293.96 g/mol

- Melting Point : 186-190 °C

- Density : 2.2 g/cm³

- Solubility : Soluble in toluene and various organic solvents

Synthesis

The synthesis of this compound involves a reaction between 3,6-dibromo-1,2-phenylenediamine and selenium dioxide in an alcoholic solution. The process typically includes heating the reactants and subsequently filtering the resultant product to obtain a yellow solid .

Antimicrobial Properties

Research has indicated that DBSe exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action is hypothesized to involve disruption of microbial cell membranes, leading to cell lysis and death .

Antioxidant Activity

DBSe has also been evaluated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases .

Photophysical Properties

The photophysical characteristics of DBSe have been studied extensively due to their relevance in organic electronics. The compound demonstrates significant fluorescence and charge transfer properties when incorporated into polymer matrices. This makes it suitable for applications in light-emitting diodes (LEDs) and solar cells .

Case Studies

- Electrochromic Polymers : A study focused on the incorporation of DBSe into electrochromic polymers revealed its ability to enhance the electrochromic performance due to improved charge transport properties. The polymers exhibited rapid color changes and good stability under cycling conditions .

- Organic Photovoltaics : Research on organic photovoltaic devices showed that incorporating DBSe as an acceptor material improved the efficiency of energy conversion. The device architecture utilized DBSe with donor materials like poly(3-hexylthiophene), resulting in enhanced light absorption and charge separation .

Research Findings Summary Table

特性

IUPAC Name |

4,7-dibromo-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYRQFKGUCDJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=N[Se]N=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348157 | |

| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-42-0 | |

| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dibromo-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,7-Dibromo-2,1,3-benzoselenadiazole a desirable building block for electrochromic polymers?

A: this compound acts as a strong electron-accepting unit in conjugated polymers. When incorporated into a polymer backbone with a suitable electron-donating unit like carbazole, it influences the polymer's electronic and optical properties. Specifically, the variation of heteroatoms (N, S, and Se) in the benzothiadiazole unit significantly impacts the electro-optic properties of these polymers [].

Q2: How does the incorporation of this compound into carbazole-based polymers affect their properties?

A: Research shows that incorporating this compound as an acceptor unit alongside carbazole as a donor unit results in polymers with desirable electrochromic behavior []. The resulting polymer, PCBS, exhibits a broad absorption band and a significant change in transmittance (ΔT) in the near-infrared (NIR) region upon oxidation. This characteristic makes PCBS particularly interesting for NIR electrochromic applications [].

Q3: What is the significance of the crystal structure of this compound?

A: Understanding the crystal structure of this compound is crucial for explaining its properties and reactivity. The compound crystallizes in the monoclinic system with the space group P21/c []. Detailed crystallographic data, including cell parameters, bond lengths, and angles, provide insights into its molecular packing and potential intermolecular interactions, which are essential for predicting its behavior in various chemical reactions and material applications.

Q4: Are there any computational studies investigating the properties of this compound-containing polymers?

A: While the provided research abstracts don't explicitly mention computational studies on this compound-containing polymers, DFT calculations have been used to study similar systems where the acceptor unit is varied []. These calculations provide insights into the electronic structure, band gap, and optical properties of such polymers, helping researchers understand the impact of structural modifications on their performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。